molecular formula C27H24N4O2S B2819792 3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114656-87-9

3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2819792
M. Wt: 468.58
InChI Key: CQFNAYXPHGUGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Quinazoline derivatives have been synthesized and evaluated for their antioxidant properties. These compounds exhibit significant scavenging activities against free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide (NO), demonstrating their potential as effective antioxidants. The study suggests that certain synthesized quinazoline compounds show higher antioxidant activity than common antioxidants like ascorbic acid, indicating their utility in research aimed at combating oxidative stress-related diseases (Khalida F. Al-azawi, 2016).

Antiviral and Antimicrobial Properties

Research on quinazolin-4-ylamino derivatives has revealed their potential antiviral activities. For instance, certain quinazoline compounds have been synthesized using microwave irradiation techniques and tested against Tobacco mosaic virus (TMV), showing weak to good antiviral activity. This highlights the compound's relevance in the development of new antiviral agents (Hui Luo et al., 2012). Similarly, quinazoline derivatives have been evaluated for their antimicrobial activity, showing significant efficacy against various bacterial and fungal strains. This suggests their potential application in discovering new antimicrobial agents (Divyesh Patel et al., 2012).

Anticancer Evaluation

A series of quinazoline derivatives have been synthesized and assessed for their in vitro anticancer potential. The evaluation against human colon cancer cell lines indicated that certain compounds exhibit significant anticancer activity, suggesting their importance in cancer research and therapy development (A. Deep et al., 2013).

Novel Synthesis Methods

Research has also focused on novel synthesis methods of quinazoline derivatives, aiming to improve the efficiency and yield of these compounds. These methods include microwave-assisted synthesis, which has been applied to create quinazolin-4-ylamino derivatives with potential antiviral activities against various viruses. This approach demonstrates the compound's utility in facilitating rapid and efficient synthesis methods (P. Selvam et al., 2007).

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-18-24(28-25(33-18)19-9-5-4-6-10-19)17-34-27-29-23-12-8-7-11-22(23)26(32)31(27)21-15-13-20(14-16-21)30(2)3/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFNAYXPHGUGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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